Tetrabutylammonium sulfamate
Overview
Description
Tetrabutylammonium sulfamate is a chemical compound with the molecular formula (CH₃CH₂CH₂CH₂)₄N(NH₂SO₃). It is a quaternary ammonium salt where the ammonium ion is substituted with four butyl groups, and it is paired with a sulfamate anion. This compound is known for its lipophilic properties and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
Tetrabutylammonium sulfamate is a lipophilic sulfamate that has been found to interact with several targets. The primary targets of this compound are the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in various biological processes, including immune response and ion transport.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . The sulfamate moiety is essential for its pharmacodynamic properties .
Biochemical Pathways
Given its targets, it is likely that the compound influences pathways related to immune response and ion transport .
Result of Action
Given its targets, it is likely that the compound influences immune response and ion transport .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be useful for the synthesis of N-acyl sulfamates from a carboxylic acid This suggests that Tetrabutylammonium sulfamate may interact with enzymes, proteins, and other biomolecules involved in these reactions
Molecular Mechanism
It is known to be involved in the synthesis of N-acyl sulfamates from a carboxylic acid , suggesting that it may interact with biomolecules involved in these reactions This could include binding interactions with enzymes or other proteins, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be involved in the synthesis of N-acyl sulfamates from a carboxylic acid , suggesting that it may interact with enzymes or cofactors involved in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium sulfamate can be synthesized through the reaction of tetrabutylammonium hydroxide with sulfamic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of tetrabutylammonium hydroxide in water.
- Addition of sulfamic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by evaporation of the solvent and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale mixing of tetrabutylammonium hydroxide and sulfamic acid in industrial reactors.
- Continuous stirring and monitoring of reaction conditions to ensure complete conversion.
- Use of industrial evaporators and crystallizers to isolate and purify the product.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium sulfamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Complexation Reactions: It can form complexes with metal ions, which are useful in various catalytic processes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
N-Acyl Sulfamates: Formed from the reaction with carboxylic acids.
Monobactams: Synthesized using this compound as a precursor.
Scientific Research Applications
Tetrabutylammonium sulfamate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of N-acyl sulfamates and monobactams.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antibiotics.
Industry: Utilized in the production of specialty chemicals and as a phase-transfer catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Bromide: Used as a phase-transfer catalyst and in the synthesis of bioactive heterocycles.
Tetrabutylammonium Fluoride: Employed in desilylation reactions.
Tetrabutylammonium Hydroxide: Utilized in various organic synthesis reactions as a strong base.
Uniqueness
Tetrabutylammonium sulfamate is unique due to its sulfamate group, which imparts distinct reactivity compared to other tetrabutylammonium salts. This makes it particularly useful in the synthesis of N-acyl sulfamates and monobactams, which are not easily accessible using other tetrabutylammonium compounds.
Properties
IUPAC Name |
tetrabutylazanium;sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H3NO3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXHZSNUJQJUFZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.NS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584992 | |
Record name | N,N,N-Tributylbutan-1-aminium sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88144-23-4 | |
Record name | N,N,N-Tributylbutan-1-aminium sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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